molecular formula C13H13BrFNO2S B13909288 Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate

Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate

Cat. No.: B13909288
M. Wt: 346.22 g/mol
InChI Key: PLBVRRYBJNVQHZ-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate is a chemical compound with the molecular formula C14H12BrFN2O2S and a molecular weight of 371.22 g/mol . This compound is characterized by the presence of a benzothiophene ring substituted with bromine and fluorine atoms, along with a tert-butyl carbamate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core is synthesized through cyclization reactions involving thiophene derivatives.

    Introduction of Bromine and Fluorine Substituents: Bromination and fluorination reactions are carried out using reagents such as bromine and fluorine sources under controlled conditions.

    Carbamate Formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate involves its interaction with molecular targets such as enzymes and receptors. The presence of the benzothiophene ring allows it to bind to specific active sites, modulating the activity of the target molecules. The bromine and fluorine substituents enhance its binding affinity and specificity .

Comparison with Similar Compounds

Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate can be compared with other benzothiophene derivatives, such as:

    Tert-butyl N-(4-bromo-3-cyano-7-fluoro-benzothiophen-2-YL)carbamate: Similar structure but with a cyano group instead of a hydrogen atom.

    Tert-butyl N-(4-bromo-3-methyl-7-fluoro-benzothiophen-2-YL)carbamate: Contains a methyl group instead of a hydrogen atom.

    Tert-butyl N-(4-bromo-7-chloro-benzothiophen-2-YL)carbamate: Chlorine substituent instead of fluorine.

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and applications.

Properties

Molecular Formula

C13H13BrFNO2S

Molecular Weight

346.22 g/mol

IUPAC Name

tert-butyl N-(4-bromo-7-fluoro-1-benzothiophen-2-yl)carbamate

InChI

InChI=1S/C13H13BrFNO2S/c1-13(2,3)18-12(17)16-10-6-7-8(14)4-5-9(15)11(7)19-10/h4-6H,1-3H3,(H,16,17)

InChI Key

PLBVRRYBJNVQHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=CC(=C2S1)F)Br

Origin of Product

United States

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